molecular formula C20H20N4O2S B5467285 1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine

1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine

Cat. No. B5467285
M. Wt: 380.5 g/mol
InChI Key: OMZCRTULAPZASA-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxole group , a thiazole group, and a piperazine group. Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of the benzodioxole, thiazole, and piperazine rings. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its constituent groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some compounds containing a benzodioxole group have been found to have psychoactive effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some compounds containing benzodioxole, thiazole, and piperazine groups can be hazardous, but without more specific information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-2-6-21-19(3-1)24-9-7-23(8-10-24)12-16-13-27-20(22-16)15-4-5-17-18(11-15)26-14-25-17/h1-6,11,13H,7-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZCRTULAPZASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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